N,N-Dimethyl-p-phenylenediamine
Overview
Description
N,N-Dimethyl-p-phenylenediamine: is an aromatic amine primarily used as an intermediate in the production of dyes. It is also known for its role in various redox reactions, where it forms a stable red radical cation . This compound has the molecular formula C8H12N2 and is characterized by its ability to undergo oxidation reactions, particularly in the presence of iron (III) catalysts .
Mechanism of Action
Target of Action
N,N-Dimethyl-p-phenylenediamine (DMPD) primarily targets free chlorine in the environment . It reacts with hypochlorous acid and hypochlorite ions , which are forms of free chlorine .
Mode of Action
DMPD interacts with its targets through an oxidation reaction . When DMPD comes into contact with hypochlorous acid and hypochlorite ions, it undergoes oxidation, acquiring a pinkish color . This color change can be quantitatively related to the concentration of these substances if it’s inside the working range .
Biochemical Pathways
The primary biochemical pathway affected by DMPD is the redox reaction pathway . DMPD readily forms a stable, red radical cation, which is involved in a variety of redox reactions . The oxidation of DMPD under basic conditions has been reported to undergo hydrolytic decomposition .
Pharmacokinetics
It is known that dmpd is soluble in water , which suggests it could have good bioavailability.
Result of Action
The primary result of DMPD’s action is the formation of a pinkish/magenta color . This color change is used to measure the amount of free chlorine in the solution . The final products of the DMPD oxidation by the free chlorine are a free radical (responsible for the pinkish/magenta color) and an imine (colorless) .
Action Environment
The action of DMPD is influenced by environmental factors such as the presence of free chlorine and the pH of the solution . The oxidation of DMPD is favored under basic conditions . Additionally, DMPD is sensitive to air , suggesting that its action, efficacy, and stability could be influenced by exposure to air.
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-p-phenylenediamine plays a significant role in biochemical reactions, particularly in redox reactions. It readily forms a stable, red radical cation, which is involved in a variety of redox reactions . This property makes it useful in the oxidase test, which differentiates bacteria based on their ability to utilize the dye .
Cellular Effects
It is known that it may cause irritation of the digestive tract and cardiac disturbances
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation reaction with H2O2 in the presence of an iron (III) catalyst. This reaction has been used for the spectrophotometric detection of trace quantities of iron (III) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known to undergo hydrolytic decomposition when oxidized under basic conditions
Metabolic Pathways
It is known to be an azoreduction product of acid orange 52 (AO52)
Transport and Distribution
It may undergo a covalent chemical bonding with humic materials, which can result in its chemical alteration to a latent form and prevent leaching .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-p-phenylenediamine can be synthesized through several methods. One common synthetic route involves the methylation of p-phenylenediamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of nitro compounds. This method involves the reduction of nitrobenzene derivatives in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-p-phenylenediamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound is readily oxidized by hydrogen peroxide in the presence of iron (III) catalysts.
Major Products Formed:
Scientific Research Applications
N,N-Dimethyl-p-phenylenediamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N-Diethyl-p-phenylenediamine: Similar in structure but with ethyl groups instead of methyl groups.
N,N-Dimethyl-1,4-phenylenediamine: Another structural isomer with similar applications in redox reactions and dye synthesis.
4-(Dimethylamino)aniline: Shares similar chemical properties and is used in similar applications.
Uniqueness: N,N-Dimethyl-p-phenylenediamine is unique due to its high reactivity in redox reactions and its ability to form stable radical cations. This makes it particularly useful in spectrophotometric detection methods and in the synthesis of complex molecular compounds .
Properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORFPDSXLZWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Record name | DIMETHYL-P-PHENYLENEDIAMINE | |
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Related CAS |
13806-04-7 (unspecified hydrochloride), 2052-46-2 (mono-hydrochloride), 24631-29-6 (oxalate[1:1]), 536-46-9 (di-hydrochloride), 536-47-0 (sulfate[1:1]), 60160-75-0 (sulfate[2:1]), 6219-73-4 (unspecified sulfate), 62778-12-5 (oxalate[2:1]) | |
Record name | N,N-Dimethyl-p-benzenediamine | |
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DSSTOX Substance ID |
DTXSID6025149 | |
Record name | N,N-Dimethyl-p-phenylenediamine | |
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Molecular Weight |
136.19 g/mol | |
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Physical Description |
Dimethyl-p-phenylenediamine is a colorless to reddish-violet solid. Used in the production of methylene blue and photographic developer. Used as a chemical intermediate for dyes and diazonium chloride salts and as an analytical reagent to detect chloroamine in water. (EPA, 1998), Colorless to reddish-violet solid; [HSDB] Black or grey solid; [MSDSonline] | |
Record name | DIMETHYL-P-PHENYLENEDIAMINE | |
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Record name | N,N-Dimethyl-p-benzenediamine | |
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Boiling Point |
504 °F at 760 mmHg (EPA, 1998), 263 °C, BP: 262 °C | |
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Record name | N,N-DIMETHYL-P-BENZENEDIAMINE | |
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Flash Point |
195 °F (NTP, 1992), 91.00 °C (195.80 °F) - closed cup, 90 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, benzene; slightly soluble in ligroin, Soluble in alcohol, chloroform, ether | |
Record name | DIMETHYL-P-PHENYLENEDIAMINE | |
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Density |
1.036 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.036 g/cu cm at 20 °C | |
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Vapor Density |
4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.00791 [mmHg] | |
Record name | N,N-Dimethyl-p-benzenediamine | |
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Color/Form |
Reddish-violet crystals, Needles from benzene | |
CAS No. |
99-98-9 | |
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Melting Point |
106 to 127 °F (EPA, 1998), 53 °C; also stated as 41 °C | |
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Retrosynthesis Analysis
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